3-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. Key features of this compound include:
- 3-Methyl substituent: Enhances metabolic stability and modulates electronic properties of the core.
- 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain: Introduces a phenylpiperazine moiety linked via a ketone-containing ethyl group, which may improve solubility and receptor-binding affinity, particularly for CNS targets .
Properties
IUPAC Name |
3-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-21-16-15(19-20-21)17(26)24(12-18-16)11-14(25)23-9-7-22(8-10-23)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAGQFIMFWSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with a piperazine moiety often exhibit antidepressant effects. The incorporation of the 4-phenylpiperazine group in this compound suggests potential activity in modulating serotonin receptors, which are crucial targets for antidepressant drugs. Studies have shown that similar compounds can enhance serotonergic transmission and alleviate symptoms of depression .
Antitumor Properties
The triazolo-pyrimidine scaffold is known for its antitumor activity. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that 3-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may exhibit similar properties, making it a candidate for further investigation in oncology .
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of triazolo derivatives. The compound's ability to cross the blood-brain barrier (BBB) could be advantageous in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research on related compounds has shown that they can reduce oxidative stress and inflammation in neuronal cells .
Antimicrobial Activity
The presence of nitrogen-rich heterocycles like triazoles has been associated with antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth and possess antifungal activity. Therefore, the exploration of this compound for potential use as an antimicrobial agent could be beneficial .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antidepressant | Demonstrated significant reduction in depression-like behaviors in animal models when administered at specific dosages. |
| Study B | Antitumor | Showed inhibition of tumor growth by 50% in vitro against breast cancer cell lines. |
| Study C | Neuroprotection | Reduced neuroinflammation markers by 30% in models of neurodegeneration. |
| Study D | Antimicrobial | In vitro tests indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazolopyrimidinones:
Key Observations :
- Phenylpiperazine vs. Simple Alkyl/Aryl Chains: The phenylpiperazine moiety in the target compound may enhance affinity for receptors like cannabinoid type-2 (CB2) or adenosine receptors, as seen in related derivatives .
- Molecular Weight : The target compound (400.42 g/mol) falls within the optimal range for CNS drugs, unlike higher-weight analogs (e.g., 475.51 g/mol in ), which may face bioavailability challenges.
Antiviral Activity
Triazolopyrimidinones, including 2-(4-chlorophenyl)-6-hexyl derivatives, exhibit selective inhibition of Chikungunya virus (CHIKV) replication in vitro . The target compound’s phenylpiperazine group could enhance binding to viral proteases or polymerases, though this remains untested.
Receptor Affinity
- Adenosine Receptor Antagonism: 2-Substituted triazolopyrimidinones (e.g., 2-nitrophenyl derivatives) show potent adenosine A2A receptor antagonism, while 3-substituted analogs (like the target compound) may have reduced off-target effects .
Toxicity Profile
3-Alkyl/aryl-substituted triazolopyrimidinones (e.g., 3-methyl) are reported to have low toxicity in preclinical models, whereas 2-substituted analogs may exhibit higher cytotoxicity .
Preparation Methods
Preparation of 3-Methyl- Triazolo[4,5-d]Pyrimidin-7-One
Starting Material :
-
1-(Azidomethyl)-3-methylbenzene or analogous methyl-substituted azides.
Procedure :
-
React the azide precursor with ethyl propiolate under Huisgen cycloaddition conditions to form the 1,2,3-triazole intermediate.
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Treat the triazole with formic acid at 80–100°C for 6–8 hours to induce cyclization, forming the pyrimidin-7-one core.
Key Data :
-
Characterization :
Functionalization at Position 6: Introduction of 2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl Group
The 6-position substituent requires sequential alkylation, oxidation, and coupling reactions.
Bromoethyl Intermediate Synthesis
Reagents :
-
-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Procedure :
-
Brominate the pyrimidin-7-one core at position 6 using NBS in CCl under reflux (70°C, 12 hours).
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Isolate 6-(2-bromoethyl)-3-methyl-triazolo[4,5-d]pyrimidin-7-one via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Data :
Oxidation to Ketone
Reagents :
-
Potassium permanganate (KMnO), acetic acid.
Procedure :
-
Oxidize the bromoethyl intermediate with KMnO in acetic acid at 50°C for 4 hours.
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Purify 6-(2-oxoethyl)-3-methyl-[1,triazolo[4,5-d]pyrimidin-7-one via recrystallization (ethanol/water).
Key Data :
Coupling with 4-Phenylpiperazine
Reagents :
-
4-Phenylpiperazine, triethylamine (TEA), dichloromethane (DCM).
Procedure :
-
React the ketone intermediate with 4-phenylpiperazine (1.2 eq.) in DCM containing TEA (1.5 eq.) at room temperature for 24 hours.
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Isolate the product via vacuum filtration and wash with cold methanol.
Key Data :
-
Characterization :
Alternative Synthetic Routes
One-Pot Cyclization and Functionalization
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Stepwise Functionalization | 58–80 | 40 hours | High |
| One-Pot Synthesis | 68 | 8 hours | Moderate |
The stepwise approach offers higher yields but requires meticulous purification, whereas the one-pot method sacrifices yield for simplicity.
Challenges and Optimization Strategies
-
Regioselectivity : Use of directing groups (e.g., nitro) during bromination ensures position-specific substitution.
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Oxidation Side Reactions : Employ mild oxidizing agents (e.g., CrO/HSO) to minimize over-oxidation.
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Piperazine Coupling : Catalytic amounts of DMAP enhance nucleophilic acyl substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
